molecular formula C18H15ClN2O B2589968 (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide CAS No. 341941-10-4

(Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No. B2589968
CAS RN: 341941-10-4
M. Wt: 310.78
InChI Key: YTHZFUOTIHWJRY-UHFFFAOYSA-N
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Description

(Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide, also known as CCDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCDC is a cyanoenone that possesses anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Scientific Research Applications

(Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent. In addition, (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

(Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide binds to a specific cysteine residue on the p65 subunit of NF-κB, preventing its activation and subsequent translocation to the nucleus. This results in the downregulation of genes involved in inflammation and cell survival, leading to the anti-inflammatory and anti-cancer effects of (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide.
Biochemical and Physiological Effects
(Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has been shown to have antioxidant and anti-angiogenic effects. (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is its high yield and purity, making it suitable for large-scale production. (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is also stable under a wide range of conditions, making it easy to handle in the laboratory. However, one limitation of (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide. One area of interest is the development of (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of the mechanisms underlying the anti-cancer effects of (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide, with the goal of developing more effective cancer therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide, as well as its potential limitations and drawbacks.

Synthesis Methods

The synthesis of (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylaniline and malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide. This method has been optimized to produce (Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide in high yield and purity, making it suitable for large-scale production.

properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-12-3-8-17(13(2)9-12)21-18(22)15(11-20)10-14-4-6-16(19)7-5-14/h3-10H,1-2H3,(H,21,22)/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHZFUOTIHWJRY-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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